molecular formula C18H17N3O2 B2898322 N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide CAS No. 1351621-64-1

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide

Cat. No.: B2898322
CAS No.: 1351621-64-1
M. Wt: 307.353
InChI Key: LYISYPRMJVRGHY-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide is a chemical compound with the molecular formula C18H17N3O2 and a molecular weight of 307.353 g/mol. This compound is of significant interest to the scientific community due to its potential implications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives, including N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide, has been extensively studied. One common method involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . This reaction typically occurs under mild conditions and can be catalyzed by acids or bases. The resulting quinoxaline can then be further modified to introduce the N-(2-hydroxy-2-phenylpropyl) and carboxamide groups.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact . These methods may involve the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes. The specific industrial methods for producing this compound have not been detailed in the available literature.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxaline derivatives to their corresponding dihydroquinoxalines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions can vary widely depending on the desired transformation but often involve mild temperatures and neutral to slightly acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antibiotic and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide include other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the 2-hydroxy-2-phenylpropyl group and the carboxamide functionality. These features may confer distinct biological activities and chemical reactivity compared to other quinoxaline derivatives .

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-18(23,13-7-3-2-4-8-13)12-20-17(22)16-11-19-14-9-5-6-10-15(14)21-16/h2-11,23H,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYISYPRMJVRGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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